![molecular formula C15H26ClNO4 B2413098 2,2'-((3-(2,4-Dimethylphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride CAS No. 473265-94-0](/img/structure/B2413098.png)
2,2'-((3-(2,4-Dimethylphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride
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Overview
Description
2,2'-((3-(2,4-Dimethylphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride, commonly known as DMAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMAPA is a hydrochloride salt that belongs to the class of azanediyl compounds and is used primarily as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of DMAPA is not well understood, but it is believed to act as a nucleophile in various chemical reactions. DMAPA has a high affinity for carbonyl groups and can form stable complexes with them, leading to the formation of crosslinked polymers.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DMAPA. However, studies have shown that DMAPA is not toxic to cells and does not cause any significant adverse effects on the environment.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DMAPA in lab experiments is its high reactivity and selectivity. DMAPA is a versatile reagent that can be used in a wide variety of chemical reactions, making it a valuable tool in the synthesis of various compounds. However, one of the limitations of using DMAPA is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of DMAPA in scientific research. One potential application is in the synthesis of functionalized polymers for use in drug delivery systems. DMAPA could also be used as a crosslinking agent in the synthesis of biocompatible hydrogels for tissue engineering applications. Additionally, DMAPA could be used as a catalyst in the production of renewable energy sources such as biofuels.
Conclusion:
In conclusion, DMAPA is a valuable reagent in scientific research due to its unique properties and potential applications. Its high reactivity and selectivity make it a versatile tool in the synthesis of various compounds. While there is still much to learn about its mechanism of action and potential applications, DMAPA holds great promise for the future of scientific research.
Synthesis Methods
The synthesis of DMAPA involves the reaction of 3-(2,4-Dimethylphenoxy)-2-hydroxypropylamine with diethylene glycol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
DMAPA has been extensively used in scientific research as a reagent in various chemical reactions. It is primarily used as a crosslinking agent in the synthesis of polymers and as a catalyst in the production of polyurethane foams. DMAPA has also been used as a stabilizer in the synthesis of nanoparticles and as a curing agent in the production of epoxy resins.
properties
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4.ClH/c1-12-3-4-15(13(2)9-12)20-11-14(19)10-16(5-7-17)6-8-18;/h3-4,9,14,17-19H,5-8,10-11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHFFBNXHCUAEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN(CCO)CCO)O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-((3-(2,4-Dimethylphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride |
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